1-[(5-Nitrofuran-2-yl)methyl]piperidine
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Overview
Description
1-[(5-Nitrofuran-2-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound features a nitrofuran moiety, which is known for its biological activity, attached to a piperidine ring. This combination makes it a compound of interest in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidine typically involves the reaction of 5-nitrofuraldehyde with piperidine. One common method includes the use of acetic acid and sodium triacetoxyborohydride as reagents. The reaction is carried out in dichloromethane (DCM) at room temperature for about 12 hours. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Nitrofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxygenated derivatives .
Scientific Research Applications
1-[(5-Nitrofuran-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[(5-Nitrofuran-2-yl)methyl]piperidine involves its interaction with biological targets. The nitrofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-[(5-Nitrofuran-2-yl)methyl]-4-phenylpiperazine: This compound also features a nitrofuran moiety but with a phenyl group attached to the piperazine ring.
7-Piperazinylquinolones with methylene-bridged nitrofuran: These compounds combine the antibacterial properties of quinolones with the nitrofuran moiety.
Uniqueness: 1-[(5-Nitrofuran-2-yl)methyl]piperidine is unique due to its specific combination of a nitrofuran moiety with a piperidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
73315-69-2 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14N2O3/c13-12(14)10-5-4-9(15-10)8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |
InChI Key |
VCWRSTKYFSHNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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